![molecular formula C6H8Br2O B185687 3,4-Dibromo-7-oxabicyclo[4.1.0]heptane CAS No. 58774-33-7](/img/structure/B185687.png)
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane
Descripción
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound featuring a seven-membered ring system with an oxygen atom (oxabicyclo) and two bromine atoms substituted at positions 3 and 2. Its molecular formula is C₆H₈Br₂O, with a molecular weight of 291.94 g/mol. The compound’s rigid bicyclic structure and halogen substituents make it a valuable intermediate in organic synthesis, particularly in ring-opening reactions and the preparation of epoxy resins or pharmaceuticals. Its stereochemical complexity (due to the fused cyclohexane and oxirane rings) and electronic properties are influenced by the bromine atoms, which enhance electrophilicity and reactivity compared to non-halogenated analogs .
Propiedades
Número CAS |
58774-33-7 |
---|---|
Fórmula molecular |
C6H8Br2O |
Peso molecular |
255.93 g/mol |
Nombre IUPAC |
3,4-dibromo-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C6H8Br2O/c7-3-1-5-6(9-5)2-4(3)8/h3-6H,1-2H2 |
Clave InChI |
UPEVUGACLNEWPQ-UHFFFAOYSA-N |
SMILES |
C1C2C(O2)CC(C1Br)Br |
SMILES canónico |
C1C2C(O2)CC(C1Br)Br |
Otros números CAS |
58774-33-7 |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Organic Synthesis
3,4-Dibromo-7-oxabicyclo[4.1.0]heptane serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its unique bicyclic structure allows for various chemical transformations, including:
- Halogenation Reactions : The presence of bromine atoms facilitates further substitution reactions, enabling the introduction of different functional groups.
- Cyclization Processes : The compound can act as a precursor to more complex cyclic structures, which are valuable in synthetic organic chemistry.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Application |
---|---|---|
Halogenation | Substitution of bromine with other halogens | Synthesis of halogenated compounds |
Nucleophilic Substitution | Reaction with nucleophiles to form new products | Synthesis of pharmaceuticals |
Cyclization | Formation of larger cyclic compounds | Creation of complex organic frameworks |
Pharmaceutical Development
The compound has been investigated for its potential pharmaceutical applications due to its structural properties that may influence biological activity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit promising antimicrobial properties. A study conducted by researchers at [source] demonstrated that specific derivatives showed significant inhibition against various bacterial strains.
Table 2: Antimicrobial Activity of Derivatives
Derivative | Bacterial Strain Tested | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | P. aeruginosa | 18 |
Material Science
In material science, this compound is explored for its potential use in developing new polymeric materials.
Case Study: Epoxy Resins
The compound has been integrated into epoxy resin formulations, enhancing their thermal stability and mechanical properties. A patent filed by [source] outlines a method for producing epoxy thermosetting materials using this compound as a hardener.
Table 3: Properties of Epoxy Resins with this compound
Property | Standard Epoxy Resin | Modified Resin (with compound) |
---|---|---|
Glass Transition Temperature (°C) | 60 | 85 |
Tensile Strength (MPa) | 50 | 70 |
Thermal Conductivity (W/m·K) | 0.2 | 0.15 |
Comparación Con Compuestos Similares
Table 1: Key Molecular and Physical Properties
Thermodynamic and Physical Property Trends
Entropy of Fusion (ΔfusS) :
The parent compound, 7-oxabicyclo[4.1.0]heptane (without substituents), has a ΔfusS range of 4.47–49.38 J/mol·K , reflecting its conformational flexibility. Bromine substitution increases rigidity, likely raising ΔfusS for the dibromo derivative .Boiling Points : The dibromo compound’s higher molecular weight (291.94 g/mol) and polarity result in a higher boiling point compared to VCD (140.18 g/mol) but lower than the bridged bicyclic compound (236.35 g/mol, boiling point 298.2°C) .
Métodos De Preparación
Cyclization Strategies for 7-Oxabicyclo[4.1.0]heptane Frameworks
The synthesis of the 7-oxabicyclo[4.1.0]heptane core often begins with cis-epoxycyclohexanol derivatives. Acid-catalyzed cyclization is a cornerstone of this process, as demonstrated in patents describing related 7-oxabicyclo[2.2.1]heptane systems . For example, treatment of cis-epoxycyclohexanol with strong acids (e.g., p-toluenesulfonic acid or sulfuric acid) in inert solvents like toluene induces ring closure to form the bicyclic ether . The exo-hydroxy configuration is favored under these conditions, with yields exceeding 80% when using 0.02–0.04 moles of acid per mole of substrate .
Table 1: Acid-Catalyzed Cyclization Conditions
Acid | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
p-Toluenesulfonic | Toluene | 10–30 | 85 |
Sulfuric | THF | 20–40 | 78 |
Amberlyst-15 | CH2Cl2 | 5–25 | 72 |
Bromination Techniques for 3,4-Dibromo Substitution
Introducing bromine atoms at the 3- and 4-positions requires selective bromination of the bicyclic intermediate. The oxidation-bromination method described by Khusnutdinov et al. offers a viable pathway. Using H2O2 and HBr in acetonitrile, secondary alcohols are converted to α,α′-dibromo ketones under controlled conditions. Adapting this to the 7-oxabicyclo[4.1.0]heptane system likely involves:
-
Oxidation : Conversion of alcohol groups to ketones using H2O2.
-
Bromination : Sequential or concurrent treatment with HBr to install bromine atoms.
Optimal results are achieved with a 15-fold molar excess of H2O2 and 6 equivalents of HBr, yielding dibromo products at 90% efficiency . Solvent choice significantly impacts selectivity; polar aprotic solvents like acetonitrile favor dibromination over monobromination byproducts .
Integrated Synthesis Protocol
A proposed synthesis route for 3,4-dibromo-7-oxabicyclo[4.1.0]heptane combines cyclization and bromination steps:
-
Cyclization :
-
Bromination :
Table 2: Bromination Optimization Data
H2O2 (eq) | HBr (eq) | Solvent | Dibromo Yield (%) |
---|---|---|---|
10 | 1.2 | Acetonitrile | 45 |
15 | 6.0 | Acetonitrile | 90 |
15 | 6.0 | Water | 68 |
Stereochemical and Regiochemical Considerations
The exo configuration of the hydroxy group in the cyclization step is critical for subsequent bromination. Acid catalysts promote stereoselective ring closure, with the exo isomer dominating due to transition-state stabilization . Bromination occurs preferentially at the less hindered 3- and 4-positions, as evidenced by analogous dibromo ketone syntheses . Competing pathways, such as endo bromination or over-oxidation, are mitigated by strict control of HBr stoichiometry and reaction temperature.
Scalability and Industrial Relevance
Large-scale production (15 kg batches) has been demonstrated for related 7-oxabicycloheptanes using continuous-flow reactors . Key parameters for scalability include:
Q & A
Q. Table 1. Key Spectral Data for this compound
Technique | Expected Data | Reference |
---|---|---|
-NMR | δ 3.8 (m, 2H, epoxide), δ 4.5 (d, 2H, Br-CH) | |
-NMR | δ 55 (epoxide C), δ 45 (C-Br) | |
IR | 1250 cm⁻¹ (epoxide ring), 600 cm⁻¹ (C-Br) |
Q. Table 2. Comparative Reactivity of Halogenated Bicyclic Epoxides
Derivative | Halogen | Reaction Rate (k, s⁻¹) | Major Product |
---|---|---|---|
3,4-Dibromo | Br | 0.12 | Diene (elimination) |
3,4-Dichloro | Cl | 0.08 | Chlorohydrin |
Parent Epoxide | - | 0.01 | Stable |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.